molecular formula C11H20ClN3O2 B15242753 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1432680-89-1

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B15242753
CAS No.: 1432680-89-1
M. Wt: 261.75 g/mol
InChI Key: BWLHZGIQSKDVCF-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core. Its structure includes:

  • A 3-ethyl group at position 2.
  • A 5-methyl group and a 5-(piperidin-3-yl) substituent at position 4.
  • A hydrochloride salt formulation, enhancing solubility and stability for pharmacological applications .

The compound’s synthetic route likely involves cyclization of β-aminoalanine derivatives under acidic conditions, as described for structurally similar hydantoins in .

Properties

CAS No.

1432680-89-1

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H19N3O2.ClH/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8;/h8,12H,3-7H2,1-2H3,(H,13,16);1H

InChI Key

BWLHZGIQSKDVCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(NC1=O)(C)C2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes N-alkylation and O-acylation at reactive sites, influenced by its electron-deficient imidazolidine ring.

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationAlkyl halides, K₂CO₃, DMF, microwave irradiation (100 W, 1.5 min pulses)3-Ethyl-5-methyl-5-(piperidin-3-yl)-1-alkylimidazolidine-2,4-dione derivatives59–64%
O-AcylationAcyl chlorides (e.g., benzoyl chloride), CH₂Cl₂-pyridine, rt, overnight2-Acyloxy derivatives72–85%

Key factors:

  • Microwave-assisted alkylation reduces reaction time from hours to minutes .

  • Steric hindrance from the piperidine ring slows reactivity at the 1-position compared to simpler imidazolidines .

Hydrolysis and Ring-Opening

The imidazolidine ring undergoes acid- or base-catalyzed hydrolysis , yielding linear intermediates.

ConditionsProductsNotes
6M HCl, reflux, 6h3-Ethyl-5-methyl-5-(piperidin-3-yl)hydantoic acidComplete ring opening; product isolated as hydrochloride salt.
0.1M NaOH, 60°C, 2hSodium salt of hydantoic acidFaster degradation under basic conditions.

Cyclocondensation Reactions

The compound participates in one-pot cyclocondensation with aldehydes or ketones to form spirocyclic derivatives :

text
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione + Phenylglyoxal → 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Conditions: CH₃COOH-HCl (20:0.5), reflux, 6h Yield: 58–67%[2]

Mechanism involves:

  • Nucleophilic attack by the imidazolidine nitrogen on the carbonyl carbon of phenylglyoxal.

  • Cyclization via dehydration to form the spiro structure .

Biological Activity-Modifying Reactions

Structural modifications enhance binding to biological targets (e.g., serotonin receptors):

ModificationPurposeExample
Piperidine N-functionalizationIncrease lipophilicity and CNS penetration3-Ethyl-5-methyl-5-(3-(4-arylpiperazin-1-yl)propyl) derivatives
Methyl/ethyl group substitutionTune steric bulk for receptor selectivity5-Cyclopropyl analogs show 2x higher 5-HT₂A affinity vs. methyl

Stability Under Oxidative Conditions

The piperidine ring undergoes oxidative dehydrogenation with strong oxidants:

text
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione + KMnO₄, H₂SO₄ → 3-Ethyl-5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione Yield: 41%[6]

Comparative Reactivity Table

ReactionRate (Relative to 5,5-Dimethyl Analogs)Driving Factor
Alkylation0.7xSteric hindrance from piperidine
Hydrolysis1.3xElectron-withdrawing effect of HCl salt
Spirocyclization2.1xConformational flexibility of piperidine

Scientific Research Applications

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The piperidin-3-yl group at C5 introduces distinct stereoelectronic effects compared to piperidin-1-ylmethyl substituents (, Compound 3d), which could influence receptor binding or metabolic stability .

Pharmacological and Functional Comparison

  • However, piperidine-containing hydantoins are known to modulate neurotransmitter systems .
  • Pesticidal Activity : Derivatives like vinclozolin and iprodione () target fungal pathogens via inhibition of succinate dehydrogenase, suggesting the target compound’s piperidine moiety could be optimized for similar agrochemical roles .
  • Solubility : Hydrochloride salts of hydantoins (e.g., Compounds 3a–3d) generally exhibit improved aqueous solubility compared to free bases, a critical factor for bioavailability .

Spectral Data and Purity

  • NMR Profiles : The target compound’s 1H/13C-NMR shifts would differ from analogs due to substituent effects. For example:
    • C3 Ethyl Group : Expected δ ~1.2–1.5 ppm (1H, triplet) and δ ~10–15 ppm (13C), contrasting with phenyl (δ ~7 ppm, 1H) or methyl (δ ~1.0 ppm, 1H) groups .
    • Piperidin-3-yl : Unique ring proton environments compared to piperidin-1-ylmethyl (e.g., Compound 3d, δ 2.5–3.0 ppm for N-CH2) .

Data Table: Key Properties of Selected Imidazolidine-2,4-dione Derivatives

Compound Name Molecular Weight Solubility (HCl Salt) Biological Activity Key Applications
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione HCl ~300–350 g/mol High (aqueous) Undetermined (Research) Medicinal chemistry
3-Phenyl-5-(piperidin-1-ylmethyl)imidazolidine-2,4-dione HCl ~350–400 g/mol Moderate Neuroactive screening CNS drug discovery
Procymidone ~284 g/mol Low (non-polar) Fungicidal Agriculture

Biological Activity

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride (CAS Number: 1432792-72-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and therapeutic implications based on diverse sources of literature.

The molecular formula of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is C11H20ClN3O2C_{11}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 261.75 g/mol .

PropertyValue
Molecular FormulaC₁₁H₂₀ClN₃O₂
Molecular Weight261.75 g/mol
CAS Number1432792-72-7
PurityMin. 95%

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its role in modulating cellular processes and its potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this imidazolidine derivative exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride:

  • Type III Secretion System (T3SS) Inhibition : A dissertation highlighted the compound's capacity to downregulate the expression of virulence factors in Gram-negative bacteria by inhibiting T3SS, which is crucial for bacterial pathogenicity . High concentrations (50 μM) resulted in approximately 50% inhibition of secretion.
  • Neuropsychiatric Applications : Another study explored the design of drug candidates targeting neuropsychiatric diseases like schizophrenia, suggesting that compounds within this class could influence multiple G protein-coupled receptors (GPCRs), thus modulating complex neurobiological pathways .

Q & A

Q. Q1. What are the established synthetic routes for 3-ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride, and what critical reaction conditions ensure optimal yield?

Methodological Answer:

  • Multi-step synthesis : The compound can be synthesized via coupling reactions between piperidine derivatives and imidazolidine precursors. For example, piperidine rings are functionalized with ethyl and methyl groups through alkylation, followed by imidazolidine-dione ring closure under acidic conditions .
  • Key conditions :
    • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
    • Temperature : Controlled heating (80–120°C) to avoid side reactions during cyclization .
    • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the hydrochloride salt .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • HPLC : Quantify purity (≥98%) using reverse-phase C18 columns with UV detection at 206–220 nm .
    • 1H/13C NMR : Confirm substituent positions (e.g., ethyl, methyl, piperidinyl groups) via chemical shifts (e.g., piperidine protons at δ 2.5–3.5 ppm) .
    • LC/MS : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 Da) .
  • Impurity profiling : Detect residual solvents (e.g., acetone) via gas chromatography (GC) .

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and energetics of key steps (e.g., ring closure or salt formation) .
  • Reaction path search : Employ software like Gaussian or ORCA to simulate intermediates and identify rate-limiting steps .
  • Experimental validation : Cross-reference computational predictions with empirical data (e.g., reaction yields under varying temperatures) to refine models .

Q. Q4. How should researchers address contradictory data in solubility or stability studies?

Methodological Answer:

  • Controlled variable testing :
    • Solubility : Compare results in polar (e.g., water, DMSO) vs. non-polar solvents (e.g., hexane) under standardized pH and temperature .
    • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring .
  • Root-cause analysis : If discrepancies persist, investigate batch-specific impurities (e.g., residual catalysts) via LC/MS or elemental analysis .

Q. Q5. What strategies improve scalability while maintaining enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINAP-ruthenium complexes) to control stereochemistry during piperidine functionalization .
  • Process optimization :
    • Continuous flow reactors : Enhance mixing and heat transfer for consistent chiral induction .
    • Crystallization control : Implement chiral resolving agents (e.g., tartaric acid) during salt formation .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

Methodological Answer:

  • Hazard mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
    • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact; rinse immediately with water if exposed .
  • Storage : Protect from moisture and light at 2–8°C in airtight containers to prevent decomposition .

Methodological Gaps and Future Directions

Q. Q7. What advanced characterization techniques could resolve ambiguities in its supramolecular interactions?

Methodological Answer:

  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks of the hydrochloride salt .
  • Solid-state NMR : Analyze intermolecular interactions (e.g., chloride ion coordination) in the crystalline lattice .

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